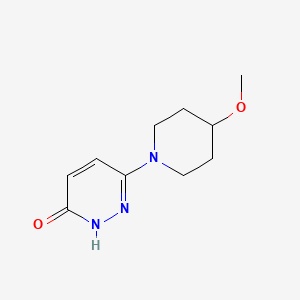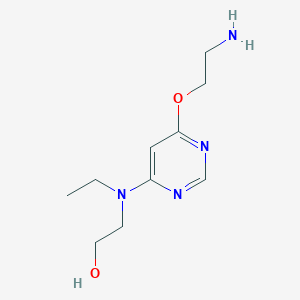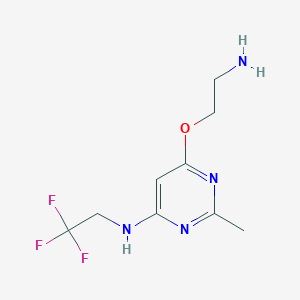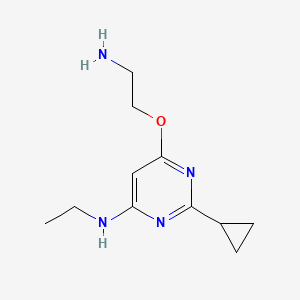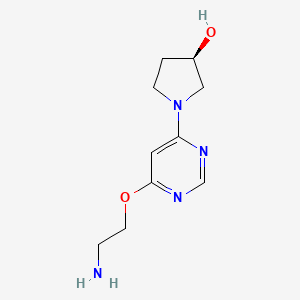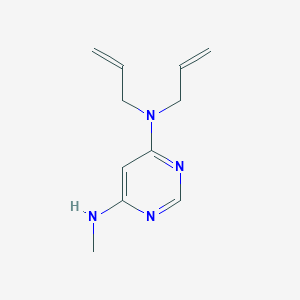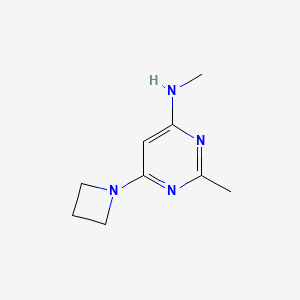![molecular formula C10H14ClN3O3 B1479462 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride CAS No. 2098126-85-1](/img/structure/B1479462.png)
5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride
Overview
Description
Spiro-heterocycles, such as spiro-azetidin-2-one, have received special attention in medicinal chemistry due to their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Molecular Structure Analysis
Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Chemical Reactions Analysis
Azetidines are considered an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Cosmetic Preservatives as Therapeutic Agents
One study explored the use of formaldehyde releasers (FARs), chemicals commonly used as preservatives in cosmetics, for their potential in chemically inducing tissue cross-linking (TXL) of cornea and sclera, showing promise as therapeutic TXL agents. This research indicates the broader potential of certain chemical compounds, possibly including azetidinyl derivatives, in medical applications beyond their conventional use (Natasha Babar et al., 2015) read more.
Synthesis of Unsymmetrically Substituted Compounds
Research on synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins, which like the azetidinyl derivatives, are specialized chemical compounds, discusses the challenges and strategies for selective modification of hydroxy groups. This highlights the complexity and the innovative approaches in the synthesis of chemically complex molecules for various applications, including drug development (R. Fatykhov et al., 2020) read more.
Analytical Techniques in Drug Analysis
A review on the analytical techniques for the determination of the anti-diabetic drug empagliflozin in pharmaceutical products showcases the sophistication in analyzing and quantifying drug components. This reflects the importance of analytical chemistry in ensuring the quality and efficacy of pharmaceuticals, relevant to the study of azetidinyl derivatives in a research context (K. Danao, 2021) read more.
DNA Methyltransferase Inhibitors
The study on DNA methyltransferase inhibitors, including 5-azacytidine and its impacts on gene expression, offers insights into the molecular mechanisms that could be relevant for understanding the biological activities of azetidinyl derivatives, especially if they interact with genetic material or epigenetic mechanisms (J. Goffin & E. Eisenhauer, 2002) read more.
Hybrid Catalysts in Chemical Synthesis
The utilization of hybrid catalysts for the synthesis of complex chemical structures, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, underscores the technological advancements in catalysis and synthetic chemistry. These methodologies could be applicable to the synthesis and functionalization of azetidinyl derivatives for varied scientific applications (Mehul P. Parmar et al., 2023) read more.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .
Mode of Action
As a linker in ADCs and PROTACs, 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2Instead, it forms a bridge between the two key components of these molecules . In ADCs, the antibody binds to a specific antigen on the surface of cancer cells, and the cytotoxic drug kills the cells . In PROTACs, one ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein. The proximity of the E3 ligase to the target protein leads to its ubiquitination and subsequent degradation .
Biochemical Pathways
The specific biochemical pathways affected by 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride depend on the targets of the ADCs or PROTACs in which it is used
Result of Action
The molecular and cellular effects of 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride are determined by the ADCs or PROTACs in which it is used . In ADCs, the result is typically the death of cancer cells . In PROTACs, the result is the degradation of a specific target protein .
Action Environment
The action, efficacy, and stability of 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins . .
properties
IUPAC Name |
7-(azetidin-3-yl)-5-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-12-7(14)10(2-3-10)8(15)13(9(12)16)6-4-11-5-6;/h6,11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKDYVXWSRHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC2)C(=O)N(C1=O)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



